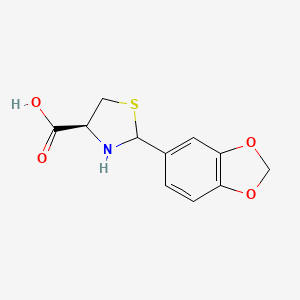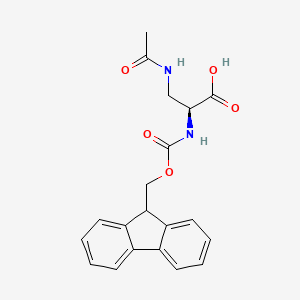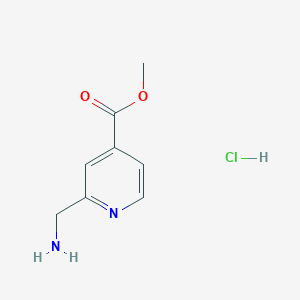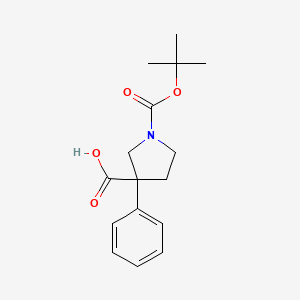
N-((2-Hydroxyethyl)glycyl)decanamide
Vue d'ensemble
Description
N-((2-Hydroxyethyl)glycyl)decanamide (NHED) is an amide derivative of the amino acid glycine and is a key component of many laboratory experiments. It has a wide range of applications in the fields of biochemistry and physiology, and is used in a variety of scientific research applications.
Applications De Recherche Scientifique
1. Nuclear Waste Management
N,N,N′,N′‐Tetraoctyl diglycolamide (TODGA) has been evaluated for partitioning minor actinides from simulated high-level nuclear waste solutions. This study suggests that TODGA, a compound related to N-((2-Hydroxyethyl)glycyl)decanamide, is more basic than other solvents like TRUEX and DIAMEX. This characteristic allows TODGA to effectively aggregate in n‐dodecane at lower acidities and modify the distribution behavior of various metal ions, including Am(III), Pu(IV), U(VI), Eu(III), Fe(III), Sr(II), and Cs(I), in nuclear waste solutions (Ansari et al., 2005).
2. Biomedical Applications
In the field of biomedical research, derivatives of N-((2-Hydroxyethyl)glycyl)decanamide have been synthesized and investigated for their therapeutic potential. For instance, N-(2-Hydroxyethyl)amide derivatives were explored for their anticonvulsant activities. These compounds, including N-(2-Hydroxyethyl)decanamide, showed promising results in the maximal electroshock (MES) test for anticonvulsant activity, exhibiting lower toxicity and better protective indexes than the marked anti-epileptic drug valproate (Guan et al., 2009).
3. Cosmetic and Dermatological Applications
In the cosmetic and dermatological fields, synthetic ceramide derivatives, related to N-((2-Hydroxyethyl)glycyl)decanamide, were found to promote keratinocyte differentiation. These compounds were effective in increasing keratin 1 expression in a reconstituted epidermis model, suggesting their potential application in treating skin diseases involving abnormal keratinocyte differentiation (Kwon et al., 2007).
4. Analytical Chemistry
In analytical chemistry, N-((2-Hydroxyethyl)glycyl)decanamide derivatives like N,N,N′,N′‐tetraoctyl diglycolamide (TODGA) have been used to determine the extraction capacity of metals. This application is crucial for understanding the limits of metal concentration in organic phases, which is important for the extraction and separation of various metal ions in analytical and industrial processes (Sasaki et al., 2005).
Propriétés
IUPAC Name |
N-[2-(2-hydroxyethylamino)acetyl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-2-3-4-5-6-7-8-9-13(18)16-14(19)12-15-10-11-17/h15,17H,2-12H2,1H3,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODDGVIIHAOFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(=O)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-Hydroxyethyl)glycyl)decanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[(4-bromophenyl)(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B1437046.png)

![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1437048.png)



